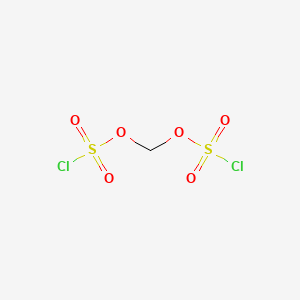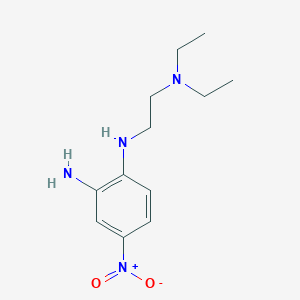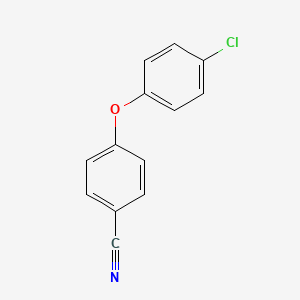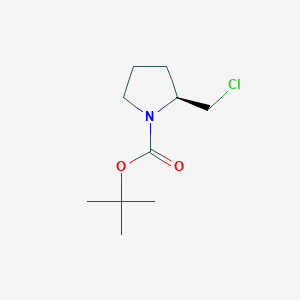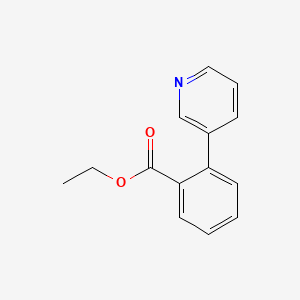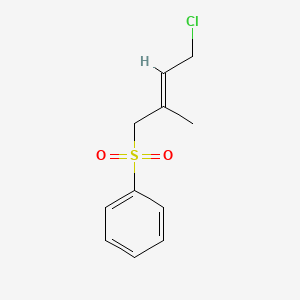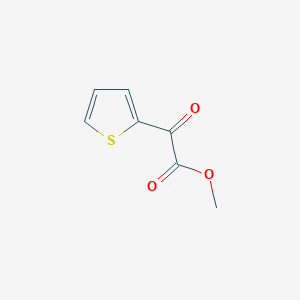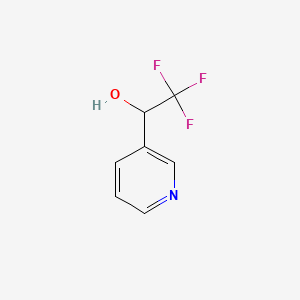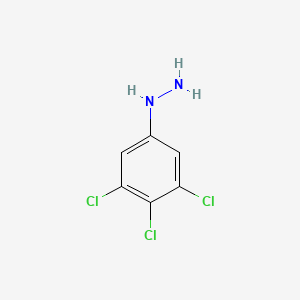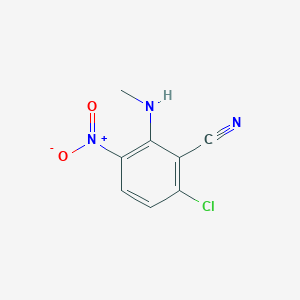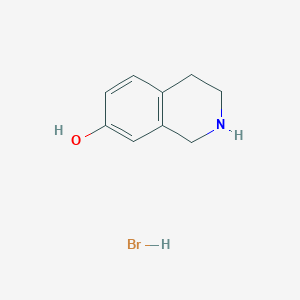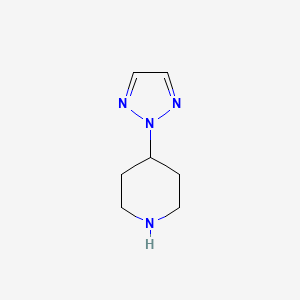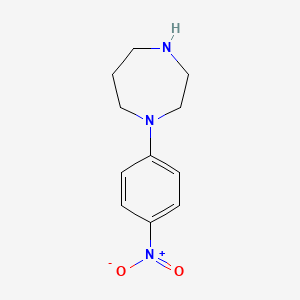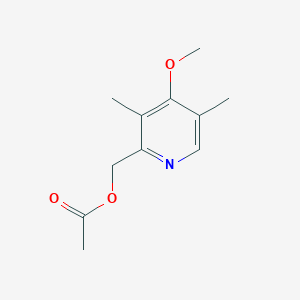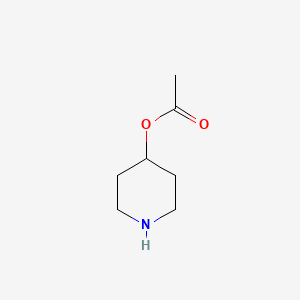
Piperidin-4-yl acetate
Vue d'ensemble
Description
Piperidin-4-yl acetate is a compound containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms . It is a useful research chemical and is used in the synthesis of various pharmaceuticals .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is a key component in the structure of many pharmaceuticals .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Applications De Recherche Scientifique
Corrosion Inhibition
Piperidine derivatives, including those related to Piperidin-4-yl acetate, have been investigated for their corrosion inhibition properties. Studies using quantum chemical calculations and molecular dynamics simulations have demonstrated their effectiveness in inhibiting the corrosion of iron. These derivatives show promise in applications where corrosion resistance is crucial, such as in industrial machinery and infrastructure maintenance (Kaya et al., 2016).
Acetylcholinesterase Inhibition
Research on Piperidin-4-yl acetate-related compounds has shown their potential as acetylcholinesterase inhibitors. These inhibitors are valuable in treating diseases like Alzheimer's by improving nerve signal transmission in the brain. The structure-activity relationships of these compounds have been explored, highlighting their potential therapeutic applications (Sugimoto et al., 1995).
Pharmaceutical Analysis
Piperidine derivatives, similar to Piperidin-4-yl acetate, have been the focus of analytical methods development, particularly in pharmaceuticals. High-performance liquid chromatography (HPLC) methods have been developed for the accurate and sensitive determination of these compounds in pharmaceutical formulations, ensuring quality and efficacy (Varynskyi et al., 2017).
Antibacterial Applications
Research into Piperidin-4-yl acetate-related compounds has revealed their antibacterial potential. Synthesis and analysis of various acetamide derivatives bearing piperidine and other heterocyclic cores have shown moderate to significant antibacterial activity, making them candidates for developing new antibacterial drugs (Iqbal et al., 2017).
Scientific Research Applications of Piperidin-4-yl Acetate
Corrosion Inhibition
Piperidine derivatives, including those related to Piperidin-4-yl acetate, have been investigated for their corrosion inhibition properties. Studies using quantum chemical calculations and molecular dynamics simulations have demonstrated their effectiveness in inhibiting the corrosion of iron. These derivatives show promise in applications where corrosion resistance is crucial, such as in industrial machinery and infrastructure maintenance (Kaya et al., 2016).
Acetylcholinesterase Inhibition
Research on Piperidin-4-yl acetate-related compounds has shown their potential as acetylcholinesterase inhibitors. These inhibitors are valuable in treating diseases like Alzheimer's by improving nerve signal transmission in the brain. The structure-activity relationships of these compounds have been explored, highlighting their potential therapeutic applications (Sugimoto et al., 1995).
Pharmaceutical Analysis
Piperidine derivatives, similar to Piperidin-4-yl acetate, have been the focus of analytical methods development, particularly in pharmaceuticals. High-performance liquid chromatography (HPLC) methods have been developed for the accurate and sensitive determination of these compounds in pharmaceutical formulations, ensuring quality and efficacy (Varynskyi et al., 2017).
Antibacterial Applications
Research into Piperidin-4-yl acetate-related compounds has revealed their antibacterial potential. Synthesis and analysis of various acetamide derivatives bearing piperidine and other heterocyclic cores have shown moderate to significant antibacterial activity, making them candidates for developing new antibacterial drugs (Iqbal et al., 2017).
Safety And Hazards
When handling Piperidin-4-yl acetate, it is advised to avoid all personal contact, including inhalation. Protective clothing should be worn when there is a risk of exposure. It should be used in a well-ventilated area and contact with moisture should be avoided . It is also advised to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This suggests that there is a lot of ongoing research in this field, and we can expect more advancements in the future.
Propriétés
IUPAC Name |
piperidin-4-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(9)10-7-2-4-8-5-3-7/h7-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOWFHRNGJAHDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460067 | |
| Record name | piperidin-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-4-yl acetate | |
CAS RN |
73775-92-5 | |
| Record name | piperidin-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

